molecular formula C₇H₆D₄O B1157012 Norcamphor-d4

Norcamphor-d4

Cat. No.: B1157012
M. Wt: 114.18
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Norcamphor-d4 within Isotopic Labeling Strategies

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes to trace its path through a chemical reaction or a biological process. wikipedia.org this compound is a specific example of this strategy, where four hydrogen atoms in the norcamphor (B56629) molecule are substituted with deuterium (B1214612). The precise location of these deuterium atoms is critical for the specific research question being addressed. For instance, compounds like exo,exo-norcamphor-5,6-d2 and exo,exo-norcamphor-3,3,5,6-d4 have been synthesized for targeted studies. acs.org The synthesis of such specifically labeled compounds often involves base-catalyzed or acid-catalyzed hydrogen-deuterium exchange reactions, where the conditions can be controlled to favor deuteration at specific positions, such as the C-3 position adjacent to the carbonyl group. researchgate.netcdnsciencepub.commdpi.com

Significance of Deuteration in Mechanistic Organic Chemistry and Related Fields

The utility of deuteration in mechanistic studies stems primarily from the Kinetic Isotope Effect (KIE). libretexts.org Because deuterium is twice as heavy as protium (B1232500) (the common isotope of hydrogen), a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. libretexts.org Consequently, the C-D bond is stronger and requires more energy to break. libretexts.org

If the breaking of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. By measuring the reaction rates for both the deuterated and non-deuterated compounds (the kH/kD ratio), chemists can determine if that specific C-H bond is broken during the slowest step of the reaction, providing crucial evidence for a proposed mechanism. nih.gov This effect is a cornerstone of physical organic chemistry, allowing for the detailed elucidation of reaction pathways and transition states. libretexts.orgnih.gov

Scope and Research Objectives for this compound Studies in Contemporary Academia

Research utilizing this compound and related deuterated norbornanes is highly specific and aims to answer fundamental questions about chemical reactivity. A primary objective is to elucidate complex reaction mechanisms that are otherwise difficult to probe.

One significant area of research is in understanding enzyme-catalyzed reactions. For example, specifically deuterated norcamphor has been used to study the metabolism of this compound by the enzyme cytochrome P-450cam. acs.orgnih.gov In these studies, researchers measured the kinetic deuterium isotope effects on NADH consumption, oxygen uptake, and hydrogen peroxide production. nih.gov The results provided evidence that a high-valent iron-oxo intermediate is involved and that its reduction can be a key step in the enzymatic cycle, a level of detail made accessible by the use of isotopic labeling. acs.orgnih.gov

Another research focus is the study of stereochemistry and reactivity in bicyclic systems. The rigid structure of norcamphor makes it an excellent model for investigating how molecular geometry influences reaction pathways. Base-catalyzed hydrogen-deuterium exchange studies on norcamphor itself, such as the exchange of protons at the C-3 position to form compounds like norcamphor-3,3-d2, have revealed important details about the stereoselectivity of enolate formation. researchgate.net These experiments have shown, for example, that the removal of the exo-proton is significantly faster than the removal of the endo-proton, an observation that helps refine theories about steric and electronic effects in these systems. researchgate.net

Properties of Norcamphor

PropertyValue
Chemical FormulaC₇H₁₀O
Molar Mass110.156 g·mol⁻¹
AppearanceColorless to white crystalline solid
Melting Point93 to 96 °C
Boiling Point168 to 172 °C
SynonymsBicyclo[2.2.1]heptan-2-one, 2-Norbornanone

Properties

Molecular Formula

C₇H₆D₄O

Molecular Weight

114.18

Synonyms

2-Norbornanoned-d4;  (±)-2-Norbornanone-d4;  (±)-Norcamphor-d4;  2,5-Methano(cyclohexan-d4)one;  2-Oxonorbornane-d4;  NSC 66537-d4;  NSC 92359-d4;  Racemic Norcamphor-d4;  dl-Norcamphor-d4

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for Norcamphor D4

Strategic Deuterium (B1214612) Incorporation Pathways for Norcamphor-d4 Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the exchange of protons for deuterons. The choice of method dictates the position and extent of deuterium incorporation.

Direct Deuterium Exchange Protocols for Alicyclic Ketones

Direct base-catalyzed hydrogen-deuterium exchange is a common method for introducing deuterium into cyclic ketones like norcamphor (B56629). This process relies on the reversible formation of an enolate intermediate in the presence of a deuterated solvent and a base. Studies on bicyclo[2.2.1]heptanones have shown that the stereochemistry of this exchange is crucial, with the exo-protons undergoing exchange significantly faster than the endo-protons. cdnsciencepub.comcdnsciencepub.commcmaster.ca

The relative rates of exchange are influenced by several factors, including conjugative, conformational, inductive, strain, and steric effects within the bicyclic system. cdnsciencepub.comcdnsciencepub.commcmaster.ca For norcamphor, the rate of NaOD-catalyzed protium-deuterium exo exchange has been measured and compared to other bicyclic ketones, providing insight into the reactivity of the α-protons. cdnsciencepub.com Computational studies have further elucidated the stereoelectronics, torsional, and steric effects on the activation energies of exo and endo deprotonation, confirming the preference for exo exchange. nih.gov

Table 1: Relative Rates of Base-Catalyzed Protium-Deuterium Exchange in Bicyclo[2.2.1]heptanones

CompoundRelative exo Exchange RateRelative endo Exchange Rate
Epiisofenchone11
Fenchan-2,5-dione2001840
1-Methyl-5-oxo-camphene74

Data sourced from studies on NaOD-catalyzed exchange in 60% dioxane-D2O at 25°C. cdnsciencepub.comcdnsciencepub.commcmaster.ca

Chemo- and Stereoselective Deuteration through Specific Precursors

Achieving specific and controlled deuterium incorporation often requires more sophisticated synthetic strategies beyond direct exchange. While detailed protocols specifically for this compound are not extensively documented in readily available literature, the principles of chemo- and stereoselective deuteration can be applied. This can involve the use of deuterated reagents in multi-step syntheses or the catalytic asymmetric deuteration of precursor molecules. rsc.org For instance, the reduction of a suitable precursor with a deuterated reducing agent could introduce deuterium at specific locations. The stereochemistry of the enolization process is a key factor in determining the position of deuterium incorporation. youtube.com

Advanced Derivatization and Functionalization Reactions of this compound

The utility of this compound extends to its use as a building block for more complex, isotopically labeled molecules.

Preparation of Chiral Auxiliaries and Ligands Utilizing Deuterated Norcamphor Scaffolds

Norcamphor and its derivatives are well-established chiral auxiliaries in asymmetric synthesis. While the direct use of this compound for this purpose is not widely reported, the principles of synthesizing chiral auxiliaries from bicyclic ketones can be extrapolated. These auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The rigid bicyclic framework of norcamphor provides a well-defined steric environment to control the facial selectivity of reactions. The synthesis of deuterated chiral auxiliaries would be valuable for mechanistic studies of asymmetric reactions.

Synthesis of Hydroperoxide Derivatives from (S)-Norcamphor for Asymmetric Oxidation

A significant application of norcamphor derivatives is in asymmetric oxidation reactions. For instance, a tertiary furyl hydroperoxide derived from (S)-norcamphor has been synthesized and proven to be an effective oxidant for the asymmetric sulfoxidation of sulfides in the presence of a titanium(IV) isopropoxide catalyst. This reaction can achieve high enantioselectivities. The synthesis of a deuterated version of this hydroperoxide from (S)-Norcamphor-d4 would provide a valuable probe for studying the mechanism of the oxygen transfer step in these asymmetric oxidations.

Methodologies for Deuterium Content and Positional Isomer Analysis

The accurate determination of the deuterium content and the specific positions of deuterium incorporation is crucial for the application of this compound in mechanistic studies. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

NMR Spectroscopy: Deuterium NMR (²H NMR) is a powerful tool for determining the exact location and quantitation of deuterium atoms in a molecule. wikipedia.org The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, allowing for the direct assignment of deuterium signals based on the well-established proton spectrum of norcamphor. illinois.edu The integration of the signals in the ²H NMR spectrum provides a quantitative measure of the deuterium content at each position. For complex molecules or to confirm assignments, two-dimensional NMR techniques can be employed.

Table 2: Analytical Techniques for this compound Characterization

TechniqueInformation Provided
Mass SpectrometryOverall deuterium content, fragmentation patterns indicative of deuterium location.
¹H NMRReduction in signal intensity at deuterated positions.
¹³C NMRSplitting of carbon signals due to C-D coupling.
²H NMRDirect detection, localization, and quantification of deuterium atoms.

Quantitative Mass Spectrometry for Isotopic Purity and Distribution Assessment

Quantitative mass spectrometry is an indispensable tool for determining the isotopic enrichment and distribution in deuterium-labeled compounds like this compound. almacgroup.com High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) mass spectrometry, offers vastly improved resolution between the isotopes of labeled molecules, allowing for more accurate quantification than ever before. almacgroup.comalmacgroup.com

The primary goal of this analysis is to quantify the relative percentages of each isotopologue present in the sample. For this compound, this involves measuring the abundance of the unlabeled (d0) species and all deuterated variants (d1, d2, d3, d4, and potentially higher, though d4 is the target). The process begins with the separation of the compound of interest from any impurities, often using an optimized Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled to the mass spectrometer. almacgroup.comalmacgroup.com

Following separation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. Due to the high mass accuracy of modern instruments, it is possible to resolve the signals corresponding to molecules differing by the mass of a single neutron. researchgate.net For each isotopic species, an Extracted Ion Chromatogram (EIC) is generated, and the peak areas are integrated. almacgroup.comalmacgroup.com These areas are then used to calculate the relative percentage of each deuterated species. A crucial step in data processing is the correction for the natural abundance of isotopes (e.g., ¹³C), which can contribute to the signals of adjacent mass peaks. researchgate.net This correction ensures that the calculated isotopic purity accurately reflects the incorporation of deuterium. researchgate.net

The results provide a detailed picture of the synthesis outcome, showing not only the percentage of the desired this compound but also the distribution of other isotopologues. This information is critical for applications where a specific level of deuterium incorporation is required.

IsotopologueMeasured m/z (M+H)⁺Relative Abundance (%)Corrected Isotopic Enrichment (%)
Norcamphor-d0111.08040.80.7
Norcamphor-d1112.08671.51.4
Norcamphor-d2113.09302.92.7
Norcamphor-d3114.09934.13.9
This compound115.105590.791.3

This table represents hypothetical data for a sample of this compound, illustrating the typical output from a quantitative mass spectrometry analysis. The "Corrected Isotopic Enrichment" column reflects the distribution after accounting for the natural abundance of other isotopes.

High-Resolution Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution deuterium (²H) NMR spectroscopy is a powerful technique for determining the precise location and stereochemistry of deuterium atoms within a molecule. nih.gov For this compound, which has a rigid bicyclic structure, ²H NMR can distinguish between different stereochemical positions, such as the exo and endo positions adjacent to the carbonyl group.

The chemical shifts in ²H NMR are equivalent to those in proton (¹H) NMR, allowing for direct correlation of signals to specific positions in the molecule based on well-established ¹H NMR assignments for norcamphor. illinois.edu Samples for ²H NMR are typically prepared in a non-deuterated solvent to avoid overwhelming signals from the solvent itself. illinois.edu

The key advantage of NMR for stereochemical analysis lies in the analysis of coupling constants and through-space interactions. wordpress.com While homonuclear ²H-²H couplings are typically small, heteronuclear couplings, such as those between deuterium and adjacent ¹³C nuclei, can provide valuable structural information. Furthermore, advanced two-dimensional NMR techniques, such as ²H-¹H correlation spectroscopy (COSY), can be employed. chemrxiv.org These experiments reveal correlations between deuterium nuclei and nearby protons, confirming their connectivity and spatial relationships.

For determining stereochemistry, the Nuclear Overhauser Effect (NOE) is particularly useful. wordpress.com An NOE is a through-space interaction between nuclei that are close to each other, regardless of whether they are directly bonded. wordpress.com By irradiating a specific proton signal and observing which deuterium signals are enhanced (or vice-versa in a related experiment), the spatial proximity of atoms can be mapped. In the rigid norcamphor framework, the distances between exo and endo deuterons and other protons in the molecule are distinct. This allows for an unambiguous assignment of the stereochemistry of the deuterium labels.

Position²H Chemical Shift (δ, ppm)AssignmentKey NOE Correlation
3-endo1.95ConfirmedH-7 (syn)
3-exo2.05ConfirmedH-5 (exo)
----
----

This table presents hypothetical ²H NMR data for a sample of this compound where deuterium has been incorporated at the C-3 position. The distinct chemical shifts and specific NOE correlations would allow for the definitive stereochemical assignment of the endo and exo deuterons.

Mechanistic Investigations Utilizing Norcamphor D4 As a Chemical Probe

Application in Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). By measuring the KIE, chemists can gain a deeper understanding of reaction mechanisms, including the identification of rate-determining steps and the characterization of transition state structures. numberanalytics.comnumberanalytics.com

Primary and Secondary Deuterium (B1214612) KIEs in Reaction Rate Determinations

Kinetic isotope effects are broadly categorized as primary or secondary. numberanalytics.comnumberanalytics.com Primary KIEs are observed when the isotopically substituted atom is directly involved in bond-breaking or bond-forming in the rate-determining step of a reaction. libretexts.org For instance, the bromination of acetone (B3395972) shows a significant primary KIE (kH/kD of 7), indicating that the breaking of a C-H bond is part of the rate-determining tautomerization step. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the isotope between the reactant and the transition state. google.com Secondary KIEs are further classified based on the position of the isotope relative to the reaction center (α, β, etc.). For example, β-secondary KIEs are often attributed to hyperconjugation, where electron density from a C-H(D) sigma bond is donated to an adjacent empty p-orbital in the transition state. youtube.com

The solvolysis of norbornyl systems has been a fertile ground for KIE studies. For example, the acetolysis of endo-norbornyl-2-d p-bromobenzenesulfonate exhibited an α-deuterium kinetic isotope effect (kH/kD) of approximately 1.20. cdnsciencepub.com This value, being greater than unity, is considered a normal KIE and suggests a change in hybridization at the C2 carbon in the transition state. cdnsciencepub.comgmu.edu The magnitude of the α-effect in the solvolysis of norbornyl derivatives has been used to infer the degree of anchimeric assistance and the nature of the carbocationic intermediate. msu.edu

Elucidation of Transition State Structures and Rate-Determining Steps

The magnitude of the KIE provides crucial information about the structure of the transition state. numberanalytics.com A large primary KIE suggests significant bond breaking in the transition state, while smaller values may indicate a more reactant-like or product-like transition state. numberanalytics.comgmu.edu By analyzing KIEs, researchers can map the progress of a reaction along the reaction coordinate. gmu.edu

In the context of norbornyl solvolysis, the comparison of KIEs for exo and endo isomers has been instrumental in the long-standing debate over the classical versus non-classical nature of the norbornyl cation. msu.edu The smaller α-KIE observed for the exo-brosylate compared to the endo-brosylate was initially interpreted as evidence for anchimeric assistance in the solvolysis of the exo isomer. msu.edu However, the potential for deuterium scrambling due to internal return complicates the interpretation for the exo system. cdnsciencepub.com The study of the endo isomer, which does not undergo internal return, provides a clearer benchmark for a classical ionization process. cdnsciencepub.com

Table 1: Kinetic Isotope Effects in the Solvolysis of endo-Norbornyl-2-d p-Bromobenzenesulfonate
SolventTemperature (°C)kH/kD
30% Dioxane - 70% Water60.01.21
30% Dioxane - 70% Water75.01.19
Acetic Acid60.01.22
Acetic Acid75.01.20
Formic Acid25.01.23
Formic Acid40.01.21

Data adapted from Lee, C. C., & Wong, E. W. C. (1965). a-DEUTERIUM KINETIC ISOTOPE EFFECTS IN SOLVOLYSES OF endo-NORBORNYL p-BROMOBENZENESULFONATE. Canadian Journal of Chemistry, 43(8), 2254–2261. cdnsciencepub.com

Reaction Pathway Elucidation and Stereochemical Studies

Isotopic labeling with deuterium is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby elucidating complex reaction pathways and stereochemical outcomes.

Tracking Reaction Intermediates through Deuterium Label Scrambling

Deuterium scrambling, the migration of a deuterium label from its original position to other locations within a molecule, can provide definitive evidence for the existence and nature of reaction intermediates. In the study of norbornyl systems, deuterium scrambling has been pivotal in understanding the rearrangements that occur via carbocationic intermediates.

For instance, during the solvolysis of exo-norbornyl-2-d derivatives, the deuterium label can become distributed between different positions in the product and the unreacted starting material due to Wagner-Meerwein rearrangements within the norbornyl cation intermediate. cdnsciencepub.comoup.com The observation that isotopic scrambling in the solvolysis of exo-2-norbornyl-3-endo-d tosylate in N,N-dimethylacetamide occurs only between the C(3) and C(7) positions points towards the predominance of a Wagner-Meerwein rearrangement. oup.com The distribution of the deuterium label reaching a 50:50 ratio at the half-life of the reaction suggests an unsymmetrical intimate ion-pair with a "classical" norbornyl cation structure. oup.com

In contrast, the absence of significant deuterium scrambling under certain reaction conditions can also be informative. For example, in the acid-catalyzed cleavage of 4-halonortricyclanes, the lack of scrambling in the resulting acetates confirmed that the observed product distributions were a direct result of the ring-opening mechanism and not subsequent isomerizations. cdnsciencepub.com

Stereochemical Outcomes in Reactions Involving Deuterated Norbornane Skeletons

The rigid, bicyclic framework of norcamphor (B56629) and its derivatives provides an excellent system for studying the stereochemistry of reactions. The introduction of deuterium labels allows for the precise determination of the stereochemical course of a reaction.

The reduction of norcamphor with lithium aluminum deuteride (B1239839) produces predominantly endo-norborneol-2-d. cdnsciencepub.com This stereoselectivity is governed by the steric hindrance of the bicyclic structure, which directs the approach of the hydride reagent. cerritos.edu The stereochemistry of base-catalyzed protium-deuterium exchange in bicyclo[2.2.1]heptanones has also been extensively studied, revealing that exo-protons exchange more rapidly than endo-protons. mcmaster.ca

In the ring-opening of deuterated 4-halonortricyclanes, the stereochemical analysis of the resulting deuterated exo-2-norbornanols provided evidence for an unsymmetrical 2-norbornyl cation intermediate. cdnsciencepub.com The distribution of deuterium at the C(6) position was crucial in this determination. cdnsciencepub.com

Investigations in Enzymatic and Biomimetic Catalysis

The principles of using Norcamphor-d4 and other deuterated substrates extend to the study of enzyme-catalyzed and biomimetic reactions. KIEs are a powerful tool for probing the mechanisms of enzymatic reactions, providing insights into rate-limiting steps and the nature of enzyme-substrate interactions. researchgate.netvapourtec.com

In studies of cytochrome P450 enzymes, deuterium isotope effects have been used to investigate the mechanism of camphor (B46023) hydroxylation. acs.org For example, a significant kinetic isotope effect was observed in the P450-catalyzed N-dealkylation, indicating that C-H bond cleavage is a rate-limiting step. researchgate.net The use of a deuterated norcarane (B1199111) analog in one study led to a dramatic shift in product ratios, revealing a large KIE for both hydroxylation and desaturation pathways. researchgate.net

The synthesis of norcamphor lactone using a Baeyer-Villiger monooxygenase is an example of an enzymatic transformation where deuterated analogs could be used to probe the reaction mechanism. researchgate.net Furthermore, chiral NAD(P)H models derived from camphor have been developed for biomimetic asymmetric reductions. dicp.ac.cn Isotopic labeling in these systems could help to elucidate the hydride transfer mechanism and the factors governing stereoselectivity. dicp.ac.cn While norcamphor itself may not always be a substrate for certain enzymes, its derivatives and the insights gained from studying their deuterated forms are valuable in the broader context of understanding biocatalysis. researchgate.net

Probing Active Site Interactions and Substrate Specificity in Cytochrome P450 Systems

The cytochrome P450 (P450) superfamily of heme-containing monooxygenases is crucial for the metabolism of a vast array of compounds. numberanalytics.commdpi.com Understanding the intricacies of their active sites and the factors governing substrate specificity is a major focus of biochemical research. numberanalytics.com this compound has been instrumental in these investigations, particularly with the well-studied cytochrome P450cam from Pseudomonas putida.

While cytochrome P450cam exhibits high regio- and stereospecificity in the hydroxylation of its natural substrate, camphor, its interaction with norcamphor is less specific, yielding multiple hydroxylated products. nih.gov This difference in reactivity makes norcamphor and its deuterated isotopologues excellent probes for exploring the active site's topology and the dynamics of substrate binding.

Furthermore, molecular dynamics simulations of norcamphor bound to P450cam have revealed that the substrate possesses considerable mobility within the active site. nih.gov This mobility is believed to be a key factor in the observed lack of product specificity, as different C-H bonds of the norcamphor molecule can approach the reactive iron-oxo species of the heme center. nih.gov The use of this compound in conjunction with techniques like NMR spectroscopy has helped to map the distances between substrate protons and the heme iron, providing experimental constraints for computational models of substrate binding and orientation. core.ac.ukwvu.edu

Table 1: Kinetic Isotope Effects in Norcamphor Metabolism by Cytochrome P450cam

Measured ProcessKinetic Deuterium Isotope EffectImplication
NADH Consumption0.77Inverse effect suggests isotope-dependent branching between monooxygenase and oxidase activities. nih.gov
Oxygen Uptake1.22Consistent with C-H bond cleavage being partially rate-limiting. nih.gov
Hydrogen Peroxide Production1.16Indicates a minor role for this pathway in the overall isotope effect. nih.gov
Norcamphor Oxidation3.8C-H bond breaking is a significant rate-limiting step. nih.gov

Mechanistic Insights into Oxidation and Functionalization Reactions in Complex Biological Analogs

The insights gained from studying this compound with P450 enzymes extend to understanding oxidation and functionalization reactions in more complex biological and synthetic systems. The fundamental principles of C-H bond activation by high-valent metal-oxo species are central to many catalytic processes. pnas.org

The use of deuterated substrates like this compound allows for the investigation of reaction mechanisms where direct observation of intermediates is challenging. ucf.edu By measuring the KIE, researchers can infer the nature of the transition state for the C-H bond cleavage step. For example, a large KIE is consistent with a transition state where the hydrogen atom is being transferred, a hallmark of many oxidation reactions.

In the context of complex biological analogs, which can be synthetic catalysts designed to mimic the function of enzymes like P450, this compound serves as a benchmark substrate for evaluating catalytic efficiency and selectivity. By comparing the KIEs obtained with these synthetic systems to those observed with the native enzyme, chemists can gauge the fidelity of their biomimetic models.

These studies are not limited to hydroxylation reactions. The principles of using KIEs with probes like this compound are applicable to a range of functionalization reactions, including desaturations and carbon-carbon bond formations. nih.gov The data obtained from these experiments are crucial for the rational design of new catalysts with tailored reactivity and selectivity for various applications in synthetic chemistry.

Table 2: Application of this compound in Mechanistic Studies of Oxidation

Area of InvestigationTechnique(s)Key Findings from this compound Studies
Enzyme Kinetics Steady-state kinetics, KIE measurementsElucidation of rate-limiting steps in P450-catalyzed oxidations. nih.govnih.gov
Active Site Mapping NMR spectroscopy, Molecular dynamicsDetermination of substrate orientation and mobility within the enzyme active site. nih.govcore.ac.uk
Biomimetic Catalysis Comparative KIE studiesValidation of synthetic catalyst models designed to mimic P450 activity.
Reaction Mechanism Elucidation Isotope labeling studiesProbing the nature of transition states in C-H activation and functionalization reactions. researchgate.net

Advanced Spectroscopic Characterization Methodologies for Norcamphor D4 and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. For Norcamphor-d4, NMR provides unambiguous evidence of deuteration and allows for the complete assignment of proton and carbon signals.

The substitution of hydrogen with deuterium (B1214612) introduces subtle but measurable changes in the NMR spectra, known as deuterium-induced isotope shifts (DIS). These perturbations arise from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which slightly alters the bond lengths and angles, thereby affecting the electronic environment and magnetic shielding of nearby nuclei.

In ¹H NMR, the signals for protons in a deuterated molecule will appear at slightly different chemical shifts compared to their non-deuterated counterparts. The replacement of hydrogen with deuterium in this compound eliminates the corresponding signals from the ¹H NMR spectrum and simplifies the coupling patterns of the remaining protons. The study of various deuterated norcamphor (B56629) derivatives has been instrumental in obtaining a complete set of proton NMR parameters. researchgate.net Analysis of these parameters provides insights into the geometry of the norcamphor framework. researchgate.net

In ¹³C NMR, the carbons directly bonded to deuterium (C-D) exhibit a significant upfield shift due to the isotopic effect. Furthermore, carbons that are two or more bonds away from the site of deuteration also experience smaller, but still detectable, upfield shifts. These perturbations are invaluable for confirming the specific locations of deuterium labeling within the molecule. Studies on related bicyclic systems have demonstrated that all sites can be accessed and labeled, and NMR analysis, sometimes enhanced with shift reagents like Eu(DPM)₃, can establish the precise deuterium distribution. cdnsciencepub.comcdnsciencepub.com

NucleusTypical Isotope Shift (ppm)Effect
¹³C (α-carbon)-0.3 to -0.7Significant upfield shift for the carbon directly attached to deuterium.
¹³C (β-carbon)-0.05 to -0.15Smaller upfield shift for the carbon two bonds away.
¹H+0.01 to -0.03Small upfield or downfield shift for protons near the deuteration site.

This table illustrates typical deuterium-induced isotope shifts observed in NMR spectroscopy.

While one-dimensional NMR provides information about chemical shifts and coupling constants, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all signals and elucidating the complex spin systems and spatial relationships within the rigid bicyclic structure of this compound. ipb.ptnih.gov These techniques simplify complex spectra by spreading the information across two frequency dimensions. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. ipb.pt In this compound, COSY spectra would reveal cross-peaks between adjacent protons, allowing for the tracing of the carbon skeleton's proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly with the carbons they are attached to. ipb.pt It is a powerful tool for assigning carbon signals based on their known proton assignments. For this compound, it would definitively link each proton to its corresponding carbon atom in the bicyclic frame.

HMBC (Heteronuclear Multiple Bond Correlation): This technique establishes long-range correlations between protons and carbons over two or three bonds. ipb.pt It is particularly useful for identifying quaternary carbons (like the carbonyl carbon in norcamphor) and for piecing together different fragments of the molecule by showing connectivity across non-protonated centers.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov For a rigid molecule like this compound, NOESY is critical for determining the stereochemistry, such as the exo vs. endo orientation of substituents, by observing through-space dipolar interactions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Structure

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. edinst.comroutledge.com These methods are complementary and provide a detailed fingerprint of the molecular structure and bonding.

The most direct consequence of deuteration in the vibrational spectra of this compound is the appearance of new bands corresponding to carbon-deuterium (C-D) vibrations. Due to the heavier mass of deuterium compared to hydrogen, C-D stretching and bending vibrations occur at significantly lower frequencies than their C-H counterparts. This relationship can be approximated by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass of the system.

The C-D stretching vibrations typically appear in the 2100-2250 cm⁻¹ region, a range that is usually free from other fundamental absorptions, making them easily identifiable. researchgate.net Similarly, C-D bending modes will be shifted to lower frequencies compared to C-H bending modes. These predictable shifts provide clear evidence of successful deuteration. A comparative analysis of the IR and Raman spectra of norcamphor and its deuterated analogues allows for precise assignment of vibrational modes. thegoodscentscompany.com

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Stretching (ν)2850 - 3000~2100 - 2250
Bending (δ)1350 - 1480~950 - 1100

This table shows a comparison of typical vibrational frequencies for C-H and C-D bonds.

The rigid bicyclo[2.2.1]heptane framework of norcamphor limits its conformational flexibility. However, subtle changes in molecular geometry and intermolecular interactions can still be probed by vibrational spectroscopy. The precise frequencies, intensities, and shapes of vibrational bands are sensitive to the local molecular environment.

By analyzing the vibrational spectra of this compound under different conditions (e.g., in various solvents or at different temperatures), it is possible to detect changes in intermolecular interactions, such as hydrogen bonding involving the carbonyl group. While this compound itself does not have exchangeable protons for hydrogen bonding, its interactions with protic solvents can be studied. The position of the C=O stretching band is particularly sensitive to such interactions. Furthermore, computational methods, combined with experimental IR and Raman data, can be used to analyze the vibrational spectra in great detail, aiding in the structural characterization of complex systems like norcamphor. nih.govacs.orgaip.org

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. neu.edu.tr For this compound, it not only confirms the molecular weight but also provides structural information through the analysis of its fragmentation patterns under electron ionization (EI).

When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺˙), which can then undergo fragmentation. neu.edu.tr The fragmentation pathways are often predictable and characteristic of the molecule's structure. For ketones like norcamphor, a common fragmentation pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgyoutube.com Another significant fragmentation is the McLafferty rearrangement, though it requires a gamma-hydrogen, which is structurally hindered in norcamphor.

The mass spectrum of unlabeled norcamphor (C₇H₁₀O) shows a molecular ion peak at m/z 110. massbank.eu For this compound, the molecular ion peak would be shifted to m/z 114, confirming the incorporation of four deuterium atoms. The key diagnostic feature is the mass of the fragment ions. Each fragment containing one or more deuterium atoms will have its m/z value shifted accordingly. Analyzing the mass shifts of the fragment ions allows for the precise localization of the deuterium atoms within the fragmented parts of the molecule.

Ion/FragmentUnlabeled Norcamphor (m/z)This compound (Predicted m/z)Fragmentation Pathway
[M]⁺˙110114Molecular Ion
[M-CO]⁺˙8286Loss of carbon monoxide
[M-C₂H₄]⁺˙82Varies*Retro-Diels-Alder
[C₄H₅O]⁺6969 / 71 / 73Cleavage products
[C₅H₇]⁺6767-71Cleavage products

The m/z of the retro-Diels-Alder fragment will depend on the specific location of the four deuterium atoms. This table presents the expected m/z values for key fragments of norcamphor and the predicted shifts for this compound.

High-Resolution Mass Spectrometry for Precise Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for the precise determination of elemental formulas and is particularly crucial for analyzing isotopically labeled compounds like this compound. savemyexams.comnih.gov Unlike unit resolution mass spectrometry, HRMS provides mass data accurate to four or more decimal places. savemyexams.com This high level of precision enables the clear distinction between ions of very similar nominal mass, which is essential for quantifying the distribution of deuterium in a molecule.

The core principle behind using HRMS for isotopic abundance determination lies in its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of different isotopologues of a compound. nih.govresearchgate.net Isotopologues are molecules that differ only in their isotopic composition. For a deuterated compound, this means distinguishing the molecule containing no deuterium (D₀) from those containing one (D₁), two (D₂), and so on. nih.gov By analyzing the relative intensities of the signals corresponding to these H/D isotopolog ions, the isotopic purity and the extent of deuteration can be accurately calculated. nih.govresearchgate.net

Soft ionization techniques, such as Electrospray Ionization (ESI), are frequently paired with HRMS for this purpose. nih.govthermofisher.com ESI is a gentle method that typically generates intact protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, which simplifies the interpretation of the resulting mass spectrum. nih.govrsc.org The isotopic purity can be calculated using methods based on the relative abundance of the H/D isotopolog ions, and these calculations have been shown to be consistent with certified isotopic purity values. nih.govresearchgate.net

A specific analysis of norcamphor recovered from a reaction in a deuterated medium demonstrated the capability of mass spectrometry to quantify isotopic distribution. The sample was found to be a composite of various deuterated species. cdnsciencepub.com

Table 1: Isotopic Distribution of Deuterium in a Norcamphor Sample cdnsciencepub.com

This interactive table displays the mass spectrometric deuterium assay results for a norcamphor sample, showing the percentage of each deuterated species.

Deuterated SpeciesAtoms of DeuteriumPercentage (%)
d₈83.9
d₇79.4
d₆612.5
d₅513.5
d₄413.9
d₃315.5
d₂215.2
d₁113.0
d₀03.1

Furthermore, HRMS is used to confirm the elemental composition of synthesized deuterated compounds by comparing the experimentally measured accurate mass with the theoretically calculated mass. For example, the successful synthesis of various deuterated phthalate (B1215562) esters was confirmed by HRMS, where the observed m/z values closely matched the calculated values to four decimal places. doi.org

Table 2: HRMS Confirmation of Diethyl phthalate-3,4,5,6-D₄ doi.org

This table shows an example of HRMS data used to confirm the identity of a synthesized deuterated compound.

CompoundFormulaCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)Isotopic Purity
Diethyl phthalate-3,4,5,6-D₄C₁₂H₁₀D₄O₄227.12159227.1219899.5 atom% D

Electron Impact and Other Ionization Studies on Deuterated Alicyclic Ketonesresearchgate.net

Electron Impact (EI) ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. miamioh.edu While HRMS with soft ionization is ideal for determining isotopic distribution in the intact molecule, EI-MS is invaluable for structural elucidation by analyzing the resulting fragmentation patterns. rsc.org The study of deuterated alicyclic ketones, such as this compound, using EI-MS provides deep insights into mass spectral fragmentation mechanisms. capes.gov.br

The fragmentation of ketones in EI-MS is characterized by several common pathways, most notably α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. miamioh.edu The presence and position of deuterium atoms in a molecule serve as a powerful probe for deciphering these complex fragmentation pathways. rsc.orgcapes.gov.br When a deuterated molecule fragments, the m/z of the resulting fragment ions will be shifted depending on whether the deuterium atoms are retained in the charged fragment or lost in the neutral fragment. This allows researchers to trace the origin of each fragment and establish the fragmentation mechanism. rsc.org For instance, the fragmentation patterns of specifically deuterated spiro-alkanones were used to determine their complex fragmentation behaviors under electron impact. capes.gov.br

Studies on a wide range of alicyclic ketones and related compounds have established general fragmentation rules and behaviors under electron impact. researchgate.netresearchgate.net

Table 3: Common EI-MS Fragmentation Pathways for Alicyclic Ketones and the Effect of Deuterium Labeling

This interactive table summarizes key fragmentation types for alicyclic ketones and how deuterium labeling helps in their study.

Fragmentation TypeDescriptionEffect of Deuterium LabelingExample Fragment Ion (Norcamphor)
Molecular Ion (M⁺˙) The intact molecule with one electron removed.m/z increases by the number of deuterium atoms.m/z 110 (d₀), 114 (d₄)
α-Cleavage Cleavage of the C-C bond adjacent to the carbonyl group, losing an alkyl radical. This is a primary mode for ketones. miamioh.eduThe m/z of the resulting acylium ion will be shifted if the deuterium is not on the lost alkyl group.m/z 81, 67
McLafferty Rearrangement A six-membered ring transition state involving hydrogen transfer from a γ-carbon to the carbonyl oxygen, followed by β-cleavage.Requires a γ-hydrogen. If γ-hydrogens are replaced by deuterium, the rearrangement is slowed or the fragment mass shifts.Not prominent for Norcamphor due to strained structure.
Ring Cleavage Pathways Complex fragmentations involving the opening of the bicyclic or alicyclic ring structure.Deuterium labeling is essential to track the atoms through the rearrangements and identify the resulting fragment structures. capes.gov.brm/z 82, 68, 55

Computational and Theoretical Chemistry Studies on Norcamphor D4

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic makeup and energetic properties of molecules. numberanalytics.com For Norcamphor-d4, these methods reveal the influence of deuterium (B1214612) substitution on its fundamental characteristics.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying medium-sized organic molecules like norcamphor (B56629) and its deuterated analogues. nih.govresearchgate.net DFT methods are employed to calculate various molecular properties, including geometric parameters and energetic ordering of conformers. researchgate.net For instance, the B97M-D4 functional has shown to be a reliable choice for such calculations. chemrxiv.org The inclusion of dispersion corrections, such as the D4 scheme, is often crucial for accurately describing noncovalent interactions, which play a significant role in these systems. chemrxiv.orgacs.org Studies have shown that while DFT can provide excellent geometric predictions, an empirical correction for dispersion may be necessary to match the energetic ordering of conformers with higher-level ab initio calculations and experimental data. researchgate.net

A recent study presented an efficient semi-experimental protocol that combines composite quantum-chemical calculations with a cost-effective vibrational correction scheme to determine spectroscopically accurate molecular structures from limited isotopologue data, with a focus on molecules like norcamphor. nih.gov This approach significantly reduces the computational expense while achieving near-spectroscopic accuracy, making it applicable to larger systems where extensive isotopic substitution is not feasible. nih.govacs.org

Interactive Data Table: Comparison of DFT Functionals for Norcamphor Systems

FunctionalKey FeatureApplication
B97M-D4Second-best performing meta-GGA for GMTKN55 database.Good for organometallic reaction energies. chemrxiv.org
revDSD-PBEP86-D4Minimally empirical double-hybrid functional.Low weighted mean absolute deviation for GMTKN55 benchmark. researchgate.net
DOD-SCAN-D4Double-hybrid functional with a non-empirical meta-GGA.Good alternative for eliminating empirical dispersion correction. acs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for predicting molecular properties and reaction barriers with great accuracy. numberanalytics.comresearchgate.net These methods are crucial for benchmarking results from more computationally efficient methods like DFT. For norcamphor and related systems, ab initio calculations have been instrumental in determining accurate equilibrium structures and rotational constants. researchgate.net

The combination of ab initio calculations with experimental data, such as rotational spectroscopy, provides a powerful approach for structural refinement. For example, the rotational constants derived from experiments can be used in conjunction with geometric parameters from ab initio calculations to determine various structural representations like rs, r0, and r(1)m structures. researchgate.net This integrated approach has been successfully applied to determine the gas-phase geometries of camphor (B46023) and fenchone, which are structurally related to norcamphor. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations provide a means to explore the conformational landscapes and dynamic behavior of molecules over time. nih.govmdpi.com These simulations are particularly useful for understanding how factors like isotopic substitution and solvation influence molecular motion and equilibria.

The behavior of a molecule can be significantly altered by its environment, particularly in the condensed phase. researchgate.net MD simulations incorporating explicit solvent molecules are essential for studying solvation effects and intermolecular interactions. rsc.org For this compound, simulations in solvents like methanol-d4 (B120146) can provide insights into how the solvent molecules arrange around the solute and how this influences its dynamics and properties. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Studies on the related molecule camphor have shown that both implicit and explicit solvation models can predict solvatochromic shifts in polar solvents with good agreement with experimental data, but explicit solvent models are often necessary for accurate predictions in nonpolar solvents. researchgate.net These simulations can also shed light on the nature of attractive interactions between the solute and solvent, such as those between ligands and aromatic dendrons in certain porphyrin systems. illinois.edu

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial aspect of computational chemistry is the prediction of spectroscopic parameters, which can then be validated against experimental measurements. This synergy between theory and experiment is vital for confirming computational models and interpreting experimental spectra.

For norcamphor and its isotopologues, computational methods are used to predict a range of spectroscopic data. For instance, DFT calculations have been successfully used to predict vibrational circular dichroism (VCD) and optical rotation (OR) to determine the absolute configuration of norcamphor derivatives. nih.govresearchgate.net The rotational spectrum of norcamphor has been reported and serves as a critical benchmark for assessing the accuracy of computational methods. nih.govacs.org Furthermore, the analysis of NMR spectra of norbornene derivatives, which share the same bicyclic framework as norcamphor, has been aided by computational studies. researchgate.net

Kinetic isotope effects in the metabolism of norcamphor by cytochrome P-450cam have been studied using specifically deuterated norcamphor, providing insights into the reaction mechanism. nih.gov Spectroscopic studies, including resonance Raman and EPR, have also been employed to investigate the active site and reaction intermediates of cytochrome P450 enzymes in the presence of substrates like norcamphor. nih.gov

Interactive Data Table: Computationally Predicted and Experimentally Measured Properties of Norcamphor and Related Compounds

PropertyComputational MethodExperimental TechniqueKey Finding
Molecular StructureDFT, Ab InitioRotational SpectroscopyAccurate equilibrium structures can be determined by combining theory and experiment. researchgate.netnih.govacs.org
Absolute ConfigurationDFT (VCD, OR)Vibrational Circular Dichroism, Optical RotationComputational prediction of chiroptical properties allows for confident assignment of absolute configuration. nih.govresearchgate.net
Kinetic Isotope EffectsNot specifiedUV-visible SpectroscopyDeuterium substitution reveals details of the enzymatic reaction mechanism. nih.gov
Rotational ConstantsAb InitioMicrowave SpectroscopyProvides a benchmark for the accuracy of computational methods. nih.govacs.org

Computational NMR Chemical Shift and Coupling Constant Predictions for Deuterated Species

Computational methods, particularly those based on density functional theory (DFT), are powerful tools for predicting the nuclear magnetic resonance (NMR) parameters of molecules, including deuterated species like this compound. researchgate.netarxiv.org The prediction of chemical shifts and coupling constants in deuterated compounds relies on the fundamental principle that isotopic substitution, while not altering the electronic structure, does change the vibrational properties of the molecule. mdpi.commdpi.com

The process typically begins with the optimization of the molecular geometry using a selected DFT functional and basis set. mdpi.com For this compound, this would involve replacing four specific hydrogen atoms with deuterium. Following geometry optimization, the NMR shielding tensors are calculated. These tensors are highly sensitive to the local electronic environment of each nucleus. The introduction of deuterium causes subtle changes in the vibrational averaging of molecular geometry and, consequently, the electronically averaged magnetic shielding. mdpi.com

The change in a chemical shift upon isotopic substitution is known as the isotope shift. For this compound, the deuterium atoms will induce small but measurable changes in the ¹³C and ¹H chemical shifts of the surrounding nuclei. These shifts are a consequence of the different zero-point vibrational energies and wavefunctions of C-D bonds compared to C-H bonds. cdnsciencepub.com

The table below illustrates hypothetical predicted ¹³C NMR chemical shifts for norcamphor and this compound, calculated using a DFT method. The values for this compound would be expected to show slight deviations from the parent compound due to the isotopic effects.

AtomPredicted Chemical Shift (ppm) - NorcamphorPredicted Chemical Shift (ppm) - this compound
C145.245.1
C2218.5218.3
C348.147.9
C437.537.4
C526.826.8
C624.924.9
C736.336.2

Note: The data in this table is illustrative and based on typical computational results for similar compounds. Actual values would be dependent on the specific computational methodology employed.

Similarly, spin-spin coupling constants (J-couplings) are affected by isotopic substitution. The replacement of hydrogen with deuterium alters the magnetogyric ratio, leading to a significant reduction in the observed coupling constant involving the deuterated position. Computational models can accurately predict these changes, aiding in the detailed assignment of complex NMR spectra.

Simulation of Vibrational Spectra for Isotopic Variants to Aid Assignment

The simulation of vibrational spectra, such as infrared (IR) and Raman spectra, is another critical application of computational chemistry in studying isotopic variants like this compound. nih.gov The vibrational frequencies of a molecule are directly related to the masses of its constituent atoms and the force constants of its chemical bonds. slideshare.net

By substituting hydrogen with the heavier deuterium isotope, the reduced mass of the C-D bond increases, leading to a predictable decrease in the frequency of the C-D stretching and bending vibrations compared to the corresponding C-H vibrations. slideshare.net This isotopic shift is a powerful tool for assigning specific vibrational modes in an experimental spectrum. slideshare.net

Computational chemists use methods like DFT to calculate the harmonic vibrational frequencies of a molecule. nih.gov For this compound, a frequency calculation would be performed on its optimized geometry. The resulting computed spectrum would show characteristic shifts in the vibrational bands corresponding to the deuterated positions when compared to the simulated spectrum of non-deuterated norcamphor.

The table below presents a hypothetical comparison of selected calculated vibrational frequencies for norcamphor and this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) - NorcamphorCalculated Frequency (cm⁻¹) - this compound
C=O Stretch17501749
C-H Stretch (sp³)2950-30002950-3000
C-D Stretch (sp³)N/A2100-2200
C-H Bend1350-14501350-1450
C-D BendN/A950-1050

Note: This table contains illustrative data. The exact frequencies would depend on the computational level of theory and the specific positions of deuteration in this compound.

These simulations not only aid in the assignment of experimental spectra but also provide a deeper understanding of the molecular force field and the dynamics of molecular vibrations. nih.gov The excellent agreement often found between computed and experimental spectra for molecules like norcamphor and its derivatives validates the theoretical models used. researchgate.net

Emerging Research Directions and Future Prospects for Norcamphor D4

Development of Novel Deuterated Norcamphor-Based Probes for Chemical and Biochemical Systems

The strategic incorporation of deuterium (B1214612) into the norcamphor (B56629) framework is a burgeoning area of research focused on creating sophisticated molecular probes. These probes are designed to elucidate complex chemical and biochemical processes with high precision. The inert nature of the C-D bond, coupled with its distinct spectroscopic signature, makes Norcamphor-d4 and its derivatives ideal candidates for mechanistic and tracer studies.

One of the primary applications of deuterated norcamphor is in the investigation of enzyme kinetics and mechanisms. For instance, specifically deuterated norcamphor has been instrumental in studying the metabolism by enzymes such as cytochrome P-450cam. nih.gov By measuring the kinetic deuterium isotope effects on processes like NADH consumption, oxygen uptake, and hydrogen peroxide production, researchers can gain insights into the rate-limiting steps of enzymatic reactions. nih.gov These studies help to understand how enzymes achieve their specificity and efficiency, and can reveal subtle mechanistic details, such as the branching between different catalytic cycles. nih.gov

The future in this area points towards the design of this compound based probes for in-vivo metabolic imaging and pathway tracing. The development of deuterated drugs with improved metabolic stability is an established strategy in medicinal chemistry. faccts.dechemistry-chemists.com Applying this concept, this compound could serve as a core structure for new positron emission tomography (PET) tracers or magnetic resonance spectroscopy (MRS) agents. These probes could be used to non-invasively monitor metabolic fluxes and the activity of specific enzymes in living organisms, offering a powerful tool for diagnosing and understanding diseases.

Table 1: Kinetic Isotope Effects in the Metabolism of Deuterated Norcamphor by Cytochrome P-450cam

Measured ProcessKinetic Deuterium Isotope Effect (kH/kD)Implication
NADH Consumption0.77Inverse effect suggests an isotope-dependent branching in the catalytic cycle. nih.gov
Oxygen Uptake1.22Normal effect, indicating C-H bond cleavage is partially rate-limiting in this pathway. nih.gov
Hydrogen Peroxide Production1.16Normal effect, consistent with the oxygen uptake pathway. nih.gov

This table summarizes the observed kinetic isotope effects when specifically deuterated norcamphor is metabolized by the enzyme cytochrome P-450cam, providing evidence for complex, branching reaction pathways.

Advanced Applications in Catalysis and Materials Science through Deuterium Labeling

The unique properties of the norcamphor scaffold are increasingly being exploited in the fields of catalysis and materials science. The introduction of deuterium atoms provides an additional layer of control and a powerful analytical tool to enhance these applications.

In catalysis, the rigid, chiral structure of norcamphor makes it an excellent building block for asymmetric catalysts and ligands. Organocatalytic strategies, for example, have been developed to synthesize highly functionalized chiral norcamphor derivatives through Diels-Alder reactions. nih.govumanitoba.ca While these studies may not have used the deuterated form directly, they establish the value of the norcamphor scaffold. The future integration of this compound into these catalytic systems is a promising research direction. By selectively deuterating positions on the catalyst or substrate, researchers can use the kinetic isotope effect to elucidate reaction mechanisms, optimize catalyst performance, and control the stereochemical outcome of reactions with greater precision. ias.ac.inepfl.ch For example, deuterium labeling can help to distinguish between different possible transition states in a catalytic cycle, guiding the rational design of more efficient and selective catalysts.

In materials science, the application of this compound is still in its nascent stages but holds significant potential. Norcamphor has been used as an analog material to study the mechanical behavior and microstructural development of geological materials (rocks) under deformation. scispace.com The introduction of deuterium could enhance such studies by enabling the use of techniques like neutron scattering to probe the material's structure and dynamics at the molecular level. Deuterated polymers are known to have applications in creating high-performance materials and as standards for analytical techniques. arxiv.org By analogy, incorporating this compound into polymer or crystalline frameworks could lead to new materials with tailored properties, such as altered thermal stability or specific optical characteristics. The development of large language models and automation in materials science may accelerate the discovery of new applications for specialized molecules like this compound. arxiv.org

Interdisciplinary Research Paradigms Integrating this compound in Chemical Biology and Medicinal Chemistry Investigations

The convergence of chemistry, biology, and medicine provides a fertile ground for the application of this compound. Its unique combination of a biologically relevant scaffold and the benefits of deuterium labeling positions it as a key molecule in emerging interdisciplinary research.

In medicinal chemistry, the "deuterium switch" is a recognized strategy for improving the metabolic profile of drug candidates. chemistry-chemists.com Replacing hydrogen with deuterium at sites of metabolic oxidation can slow down drug metabolism, leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites. faccts.dechemistry-chemists.com Given that the norcamphor skeleton is a key structural motif in various biologically active natural products and synthetic compounds, the use of this compound as a starting material or building block for the synthesis of new deuterated drug candidates is a logical and promising future direction. acs.org This approach could lead to the development of more effective and safer medicines for a range of diseases.

In the broader field of chemical biology, this compound serves as a powerful tool for investigating biological processes at the molecular level. The use of deuterated compounds allows for detailed mechanistic studies of enzymes, as seen with cytochrome P450, providing insights that are crucial for understanding both normal physiology and disease states. nih.gov The kinetic isotope effect can be used to probe enzyme-substrate interactions and the nature of transition states in biological reactions. epfl.ch Furthermore, the development of this compound-based probes, as discussed earlier, will provide chemical biologists with new tools to visualize and quantify metabolic activity in cells and tissues, bridging the gap between molecular biochemistry and systems biology. This integration promises to deepen our understanding of complex biological systems and accelerate the discovery of new therapeutic interventions.

Q & A

Q. (Basic)

  • Spike-in protocols : Optimize this compound concentration to match endogenous metabolite levels, avoiding saturation .
  • Quality control : Include blank samples to assess background interference and batch-specific variability .
  • Data normalization : Use this compound peak areas to correct for instrumental drift, applying regression models to adjust for nonlinear responses .

What statistical approaches resolve contradictions in deuterium incorporation levels reported across studies?

(Advanced)
Discrepancies may stem from synthesis variability (e.g., incomplete deuteration) or analytical artifacts. Strategies include:

  • Meta-analysis : Pooling raw data from multiple studies to identify outliers and systemic biases .
  • Error propagation modeling : Quantifying uncertainties in synthesis (e.g., via NMR purity assays) and analytical steps (e.g., MS resolution limits) .
  • Replication studies : Designing multi-laboratory trials to isolate methodological vs. biological variability .

What are the best practices for synthesizing this compound with ≥98% isotopic purity?

Q. (Advanced)

  • Deuteration routes : Catalytic exchange vs. synthetic deuteration (e.g., using D₂O or deuterated reagents), with NMR validation of deuteration sites .
  • Purification : Column chromatography coupled with isotopic ratio monitoring via HRMS .
  • Stability testing : Accelerated degradation studies under varying pH and temperature to assess isotopic integrity .

How can researchers validate this compound stability under experimental storage conditions?

Q. (Basic)

  • Stress testing : Expose this compound to light, heat, and humidity, then quantify degradation via LC-MS .
  • Long-term stability : Use time-series analysis with control samples stored at -80°C as a reference .
  • Statistical reporting : Express stability as percentage recovery ± confidence intervals (e.g., 95% CI) .

What ethical considerations apply to studies using deuterated compounds like this compound in animal models?

Q. (Advanced)

  • Institutional Review Board (IRB) compliance : Justify deuterium use in protocols, emphasizing non-toxicity and minimal ecological impact .
  • Data transparency : Disclose synthesis purity and analytical methods to ensure reproducibility .
  • Risk assessment : Evaluate isotopic leakage into ecosystems during disposal, aligned with Green Chemistry principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.